![molecular formula C32H36N2O5 B1260367 isochaetoglobosin D](/img/structure/B1260367.png)
isochaetoglobosin D
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Overview
Description
Isochaetoglobosin D is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.
Scientific Research Applications
Cytotoxic Activity
Isochaetoglobosin D, along with other cytochalasan derivatives, has been identified in Chaetomium globosum, a marine-derived endophytic fungus. Research indicates that compounds like isochaetoglobosin D exhibit cytotoxic activity against certain tumor cell lines, such as the A-549 tumor cell line (Cui et al., 2010). Additionally, studies on Chaetomium elatum, another fungus, have isolated compounds including isochaetoglobosin D, which showed cytotoxicity against human breast cancer and cholangiocarcinoma cell lines (Thohinung et al., 2010).
Structural Studies and Biosynthesis
There has been significant research into the structure and biosynthesis of isochaetoglobosin D. A study focused on the revision of the structure of isochaetoglobosin Db, a related compound, using NMR analysis and biosynthetic considerations, indicating the complexity and interest in the structural aspects of these compounds (Wang et al., 2020). Another study explored the generation of complexity in natural product biosynthesis, specifically in the chaetoglobosin A family, to which isochaetoglobosin D belongs. This study highlights the role of redox enzymes in the biosynthesis of complex natural products like isochaetoglobosin D (Ishiuchi et al., 2013).
properties
Product Name |
isochaetoglobosin D |
---|---|
Molecular Formula |
C32H36N2O5 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,7E,9S,11E,13R,14S,16S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,5,6,20-tetrone |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,19,23,25,28,30,33,38H,4,8,12-13,15H2,1-3H3,(H,34,39)/b10-7+,18-14+/t17-,19+,23-,25-,28-,30+,32+/m0/s1 |
InChI Key |
PTPJKVDJLHYTML-XANHDBJGSA-N |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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